1-[(2-Chlorophenyl)methyl]-4-(2-methylphenyl)piperazine
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Overview
Description
1-[(2-Chlorophenyl)methyl]-4-(2-methylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)methyl]-4-(2-methylphenyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that combines an amine, an isocyanide, a carboxylic acid, and an aldehyde . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be used to synthesize piperazine derivatives . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methyl]-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenation or alkylation using reagents such as halogens or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the piperazine ring or the attached phenyl groups .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. For example, piperazine derivatives have been explored for their antimicrobial, antiviral, and anticancer properties
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in the context of antimicrobial activity, the compound may inhibit the growth of bacteria by interfering with essential cellular processes .
Similar Compounds
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(2-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c1-15-6-2-5-9-18(15)21-12-10-20(11-13-21)14-16-7-3-4-8-17(16)19/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGMIDJPEYJPBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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